Trimethoxy[(phenylsulfanyl)methyl]silane
Description
Trimethoxy[(phenylsulfanyl)methyl]silane is an organosilicon compound characterized by a silicon atom bonded to three methoxy (-OCH₃) groups and a phenylsulfanylmethyl (-CH₂-S-C₆H₅) moiety. This structure confers unique reactivity and functional properties, making it valuable in applications such as surface modification, adhesives, and polymer composites. The phenylsulfanyl group enhances hydrophobicity and enables interactions with sulfur-containing substrates, while the trimethoxy silane moiety facilitates hydrolysis and condensation reactions with hydroxylated surfaces (e.g., glass, silica, or metals) .
Properties
CAS No. |
57557-71-8 |
|---|---|
Molecular Formula |
C10H16O3SSi |
Molecular Weight |
244.38 g/mol |
IUPAC Name |
trimethoxy(phenylsulfanylmethyl)silane |
InChI |
InChI=1S/C10H16O3SSi/c1-11-15(12-2,13-3)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
LNFLHMIDHBXAKN-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CSC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[(phenylsulfanyl)methyl]silane typically involves the reaction of phenylsulfanyl methyl chloride with trimethoxysilane in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to optimize the reaction efficiency and yield. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy[(phenylsulfanyl)methyl]silane can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding silane with a phenylsulfanyl group.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium iodide or ammonia can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylsulfanyl silane.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Trimethoxy[(phenylsulfanyl)methyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of Trimethoxy[(phenylsulfanyl)methyl]silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property makes it an excellent coupling agent for bonding organic and inorganic materials. The phenylsulfanyl group provides additional functionality, allowing for further chemical modifications and interactions with biological molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Trimethoxy Silanes
Reactivity and Surface Interactions
- This compound: The phenylsulfanyl group provides nucleophilic sulfur atoms, enabling thiol-ene click chemistry or disulfide bonding in polymer networks . Its trimethoxy groups hydrolyze to form silanol (-Si-OH), which condenses with hydroxylated surfaces, improving adhesion in composites .
- Trimethoxy(methyl)silane : Lacks a reactive functional group beyond the methoxy moieties. Primarily used to create hydrophobic surfaces via hydrolysis-condensation, forming methyl-terminated silicones .
- KH570 and MCPS: The methacryloxy group in KH570 enables radical polymerization with vinyl monomers (e.g., in coatings), while MCPS’s mercapto group forms strong interfacial bonds with sulfur-cured rubbers .
Performance in Composite Materials
- Rubber Composites :
- Polymer Matrices: KH570 enhances dispersion of silica nanoparticles in polyurethane (PU), increasing tensile strength by 20–30% . this compound’s phenyl group could reduce agglomeration in hydrophobic polymers like polyethylene.
Hydrophobicity and Surface Modification
- Superhydrophobic Coatings: Methyltrimethoxy silane-derived coatings achieve contact angles >150° by forming methyl-terminated surfaces .
- Silica Modification: Silane coupling agents like KH550 (aminopropyl) and KH560 (glycidoxy) modify silica’s surface from hydrophilic to hydrophobic, enhancing compatibility with polymer matrices .
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